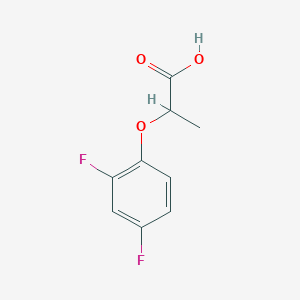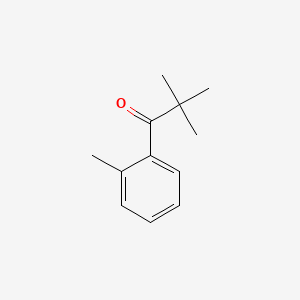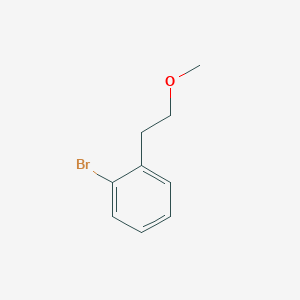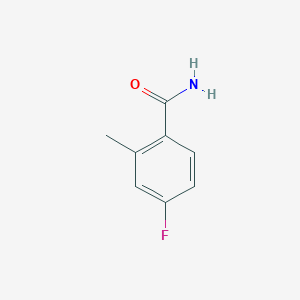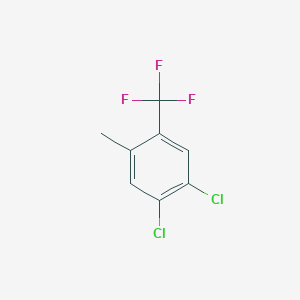
1,2-双(4-氟苯基)乙炔
描述
1,2-Bis(4-fluorophenyl)ethyne is a chemical compound with the IUPAC name 1-fluoro-4-[(4-fluorophenyl)ethynyl]benzene . It has a molecular weight of 214.21 .
Molecular Structure Analysis
The InChI code for 1,2-Bis(4-fluorophenyl)ethyne is 1S/C14H8F2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H . This indicates that the compound has a structure consisting of two fluorophenyl groups connected by an ethyne group.科学研究应用
Organic Electronics
- Scientific Field : Organic Electronics
- Application Summary : 1,2-Bis(4-fluorophenyl)ethyne has been used in the synthesis of copolymers for use in organic field-effect transistors (OFETs) . These devices are a type of transistor that utilize an organic semiconductor in their construction.
- Methods of Application : The copolymers were synthesized using thiophene (PBPT), thieno [3,2-b]thiophene (PBPTT) and dithieno [3,2-b:2′,3′-d]thiophene (PBPDT) moieties . The optical characteristics, morphology, and orientation of these copolymers were studied, and they were then applied in flexible OFET devices .
- Results or Outcomes : The copolymer PBPTT showed interesting properties, such as an almost planar molecular structure with extended π-conjugation, an ordered edge-on orientation in a fiber-like film, and the thieno [3,2-b]thiophene moiety located in the middle of the polymer backbone for a symmetric and strong π-stacking effect . Moreover, PBPTT was successfully used to fabricate ambient stable and high performance flexible OFET devices, with a charge carrier mobility of up to 0.27 cm² V⁻¹ s⁻¹ and an on/off ratio of 10⁴ .
Organic Synthesis Intermediates
- Scientific Field : Organic Synthesis
- Application Summary : 1,2-Bis(4-fluorophenyl)ethyne can be used as an intermediate in organic synthesis . This means it can be used in the production of a variety of different organic compounds.
- Methods of Application : The specific methods of application would depend on the particular synthesis pathway being used. In general, 1,2-Bis(4-fluorophenyl)ethyne could be reacted with other reagents under suitable conditions to form the desired product .
- Results or Outcomes : The outcomes would vary depending on the specific synthesis pathway and the desired product. In general, the use of 1,2-Bis(4-fluorophenyl)ethyne as an intermediate could potentially enable the synthesis of a wide range of different organic compounds .
Pharmaceutical Intermediates
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 1,2-Bis(4-fluorophenyl)ethyne can also be used as an intermediate in the synthesis of pharmaceuticals . This could potentially enable the production of a variety of different drugs.
- Methods of Application : As with organic synthesis, the specific methods of application would depend on the particular synthesis pathway being used. In general, 1,2-Bis(4-fluorophenyl)ethyne could be reacted with other reagents under suitable conditions to form the desired drug .
- Results or Outcomes : The outcomes would vary depending on the specific synthesis pathway and the desired drug. In general, the use of 1,2-Bis(4-fluorophenyl)ethyne as an intermediate could potentially enable the synthesis of a wide range of different pharmaceuticals .
Intermediates of Liquid Crystals
- Scientific Field : Material Science
- Application Summary : 1,2-Bis(4-fluorophenyl)ethyne can be used as an intermediate in the synthesis of liquid crystals . Liquid crystals have properties between those of conventional liquids and those of solid crystals, and are used in display technologies (LCDs), thermometers, and in many other applications.
- Methods of Application : The specific methods of application would depend on the particular synthesis pathway being used. In general, 1,2-Bis(4-fluorophenyl)ethyne could be reacted with other reagents under suitable conditions to form the desired liquid crystal .
- Results or Outcomes : The outcomes would vary depending on the specific synthesis pathway and the desired liquid crystal. In general, the use of 1,2-Bis(4-fluorophenyl)ethyne as an intermediate could potentially enable the synthesis of a wide range of different liquid crystals .
Photophysical and Fluorescence Properties
- Scientific Field : Photophysics
- Application Summary : 1,2-Bis(4-fluorophenyl)ethyne has been found to have photophysical and fluorescence properties . This means it can absorb light and re-emit it, making it potentially useful in a variety of applications such as sensors, bioimaging, and optoelectronics.
- Methods of Application : The specific methods of application would depend on the particular application. For example, in a sensor application, 1,2-Bis(4-fluorophenyl)ethyne could be incorporated into a device that measures changes in the intensity of its fluorescence in response to changes in its environment .
- Results or Outcomes : The outcomes would vary depending on the specific application. In general, the use of 1,2-Bis(4-fluorophenyl)ethyne could potentially enable the development of a wide range of photophysical and fluorescence-based applications .
安全和危害
属性
IUPAC Name |
1-fluoro-4-[2-(4-fluorophenyl)ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFUXLCRPYMGFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10412514 | |
| Record name | 1-fluoro-4-[2-(4-fluorophenyl)ethynyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10412514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-fluorophenyl)ethyne | |
CAS RN |
5216-31-9 | |
| Record name | 1-fluoro-4-[2-(4-fluorophenyl)ethynyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10412514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

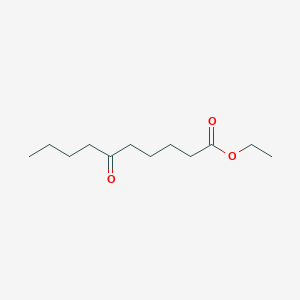
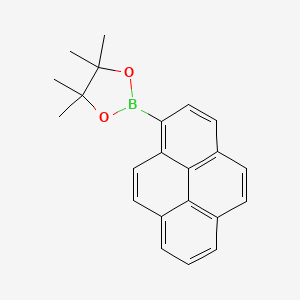
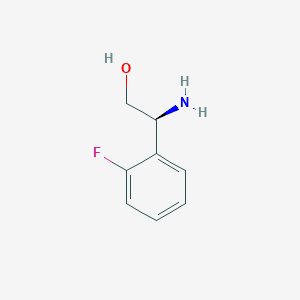
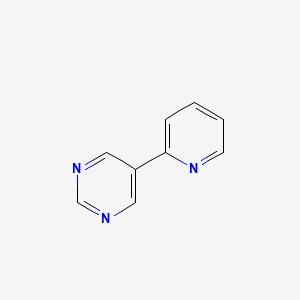
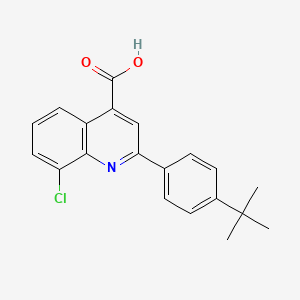
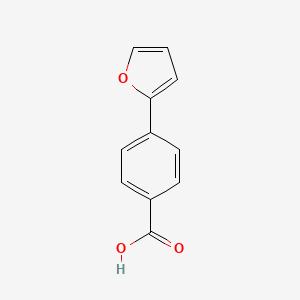
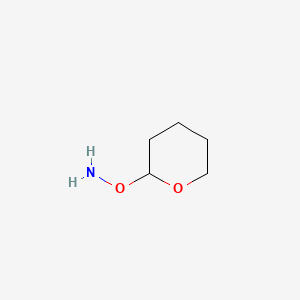
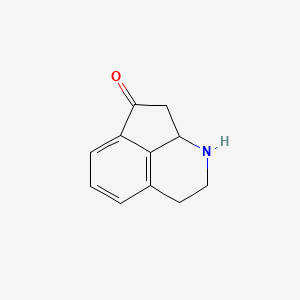
![3-[(3-Pyridinylmethyl)amino]propanamide](/img/structure/B1312035.png)
